molecular formula C29H20ClFN6O2S2 B10900049 4,4'-[(2-chloro-6-fluorophenyl)methanediyl]bis[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol]

4,4'-[(2-chloro-6-fluorophenyl)methanediyl]bis[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol]

Cat. No.: B10900049
M. Wt: 603.1 g/mol
InChI Key: DDHKHSQKRGFJJI-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-4-[2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YLMETHYL]-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound featuring multiple functional groups, including benzothiazole, pyrazole, and phenyl groups

Preparation Methods

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YLMETHYL]-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the benzothiazole and pyrazole rings, followed by their coupling with the chlorofluorophenyl group under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YL)-4-[2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YLMETHYL]-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzothiazole and pyrazole rings may participate in binding to active sites, while the phenyl group can enhance the compound’s overall stability and binding affinity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other benzothiazole and pyrazole derivatives, such as:

Properties

Molecular Formula

C29H20ClFN6O2S2

Molecular Weight

603.1 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]-(2-chloro-6-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C29H20ClFN6O2S2/c1-14-22(26(38)36(34-14)28-32-18-10-3-5-12-20(18)40-28)25(24-16(30)8-7-9-17(24)31)23-15(2)35-37(27(23)39)29-33-19-11-4-6-13-21(19)41-29/h3-13,25,34-35H,1-2H3

InChI Key

DDHKHSQKRGFJJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(C4=C(NN(C4=O)C5=NC6=CC=CC=C6S5)C)C7=C(C=CC=C7Cl)F

Origin of Product

United States

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